In-depth Technical Guide: 3-Fluoro-5-iodobenzamide
In-depth Technical Guide: 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzamide, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, safety and handling, and outlines a putative synthesis protocol based on established chemical transformations.
Core Compound Information
CAS Number: 1261553-85-8[1]
Molecular Formula: C H FINO[1]
Molecular Weight: 265.02 g/mol [1]
Chemical Structure
Caption: Chemical structure of 3-Fluoro-5-iodobenzamide.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261553-85-8 | [1] |
| Molecular Formula | C H FINO | [1] |
| Molecular Weight | 265.02 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 3-Fluoro-5-iodobenzamide is not publicly available. However, based on the safety information for structurally related compounds, such as other halogenated benzamides, the following precautions should be taken:
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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IF ON SKIN: Wash with plenty of soap and water.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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Store in a well-ventilated place. Keep container tightly closed.
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Note: This information is advisory and should be supplemented with a compound-specific risk assessment before handling.
Putative Synthesis Protocol
A specific, validated experimental protocol for the synthesis of 3-Fluoro-5-iodobenzamide is not detailed in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from 3-fluoro-5-iodobenzoic acid.
Experimental Workflow
Caption: Proposed synthesis workflow for 3-Fluoro-5-iodobenzamide.
Detailed Methodology
Step 1: Synthesis of 3-Fluoro-5-iodobenzoyl chloride
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To a solution of 3-fluoro-5-iodobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-fluoro-5-iodobenzoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of 3-Fluoro-5-iodobenzamide
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The crude 3-fluoro-5-iodobenzoyl chloride is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran or dioxane).
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This solution is then added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (a significant excess, e.g., 5-10 equivalents).
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The reaction mixture is stirred vigorously at 0 °C for 1-2 hours and then allowed to warm to room temperature, with continued stirring for an additional 12-24 hours.
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The progress of the amidation reaction should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Biological Activity and Applications
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or specific applications of 3-Fluoro-5-iodobenzamide in drug development or other research areas. Its structural motifs, including the fluoro and iodo substitutions on a benzamide scaffold, suggest potential as an intermediate in the synthesis of more complex molecules with potential biological activities. Halogenated aromatic compounds are known to be valuable in the design of therapeutic agents due to their ability to modulate pharmacokinetic and pharmacodynamic properties.
Further research is required to elucidate the potential biological targets and therapeutic applications of this compound.
Conclusion
3-Fluoro-5-iodobenzamide is a chemical entity with a defined structure and CAS number. While detailed experimental data on its physicochemical properties and biological activity are currently lacking in the public domain, this guide provides a foundation for researchers by outlining its core information, safety considerations, and a plausible synthetic route. The information presented herein should serve as a starting point for further investigation into the properties and potential applications of this compound.




